Substitution Pattern vs. Coronillin and Coronarian
Corollin is uniquely defined by its 2,3,6-tri-O-(3-nitropropanoyl)-α-D-glucopyranose structure. In a direct isolation and characterization study from Coronilla varia, it was differentiated from its co-occurring analogs, coronillin and coronarian, by its specific esterification pattern [1]. This is not a minor difference; the position of the 3-nitropropanoyl groups on the glucose ring is the primary structural determinant for these compounds.
| Evidence Dimension | Ester Substitution Pattern on D-Glucopyranose Core |
|---|---|
| Target Compound Data | 2,3,6-tri-O-(3-nitropropanoyl) |
| Comparator Or Baseline | Coronillin: 1,2,6-tri-O-(3-nitropropanoyl); Coronarian: 2,6-di-O-(3-nitropropanoyl) |
| Quantified Difference | Positional isomerism: Corollin has 3-NPA esters at C-2, C-3, C-6 vs. coronillin (C-1, C-2, C-6). Corollin has three 3-NPA groups vs. coronarian's two. |
| Conditions | Structure elucidation using 220 MHz ¹H NMR spectroscopy of compounds isolated from the aerial parts of Coronilla varia. |
Why This Matters
For researchers procuring a specific 3-nitropropanoyl glycoside, the exact substitution pattern is a non-negotiable quality attribute that directly influences the compound's physical properties, reactivity, and biological fate, making Corollin an analytically distinct and irreplaceable entity.
- [1] Moyer, B. G.; Pfeffer, P. E.; Moniot, J. L.; Shamma, M.; Gustine, D. L. Corollin, coronillin and coronarian: Three new 3-nitropropanoyl-D-glucopyranoses from Coronilla varia. Phytochemistry 1977, 16 (3), 375–377. View Source
